REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].[C:5]([O:10]C)(=O)[C:6]([CH3:8])=[CH2:7].[CH2:12]1[CH2:17][CH2:16]CCC1.C[Sn](Cl)(Cl)C.[CH3:23][OH:24]>C[O-].[Na+].CO.C(=O)([O-])[O-].[Na+].[Na+].COC1C=CC(O)=CC=1.[Br-].[Na+]>[C:23]([O:3][CH2:2][CH2:1][O:4][C:5](=[O:10])[C:6]([CH3:8])=[CH2:7])(=[O:24])[C:17]([CH3:16])=[CH2:12] |f:5.6,8.9.10,12.13|
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
310 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
1200 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Sn](C)(Cl)Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
catalyst
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
COC1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3-L round-bottomed, 4-necked flask is fitted with a 1-ft. fractionating column
|
Type
|
TEMPERATURE
|
Details
|
variable reflux
|
Type
|
DISTILLATION
|
Details
|
distillation head, air
|
Type
|
CUSTOM
|
Details
|
sparge tube
|
Type
|
ADDITION
|
Details
|
a side arm containing
|
Type
|
ADDITION
|
Details
|
a mercury thermometer and addition funnel
|
Type
|
CUSTOM
|
Details
|
The air sparge rate
|
Type
|
CUSTOM
|
Details
|
The cyclohexane methanol azeotrope is removed via distillation
|
Type
|
CUSTOM
|
Details
|
The methanol is removed from the overhead
|
Type
|
WASH
|
Details
|
by washing it with water
|
Type
|
CUSTOM
|
Details
|
The excess methyl methacrylate and cyclohexane are removed via distillation
|
Type
|
ADDITION
|
Details
|
the crude EGDMA is diluted with an equal weight of cyclohexane
|
Type
|
WASH
|
Details
|
The organic solution is washed twice with 20% of its weight of 20%
|
Type
|
CUSTOM
|
Details
|
The cyclohexane is removed from the product by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCOC(C(=C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 920 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 9282.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].[C:5]([O:10]C)(=O)[C:6]([CH3:8])=[CH2:7].[CH2:12]1[CH2:17][CH2:16]CCC1.C[Sn](Cl)(Cl)C.[CH3:23][OH:24]>C[O-].[Na+].CO.C(=O)([O-])[O-].[Na+].[Na+].COC1C=CC(O)=CC=1.[Br-].[Na+]>[C:23]([O:3][CH2:2][CH2:1][O:4][C:5](=[O:10])[C:6]([CH3:8])=[CH2:7])(=[O:24])[C:17]([CH3:16])=[CH2:12] |f:5.6,8.9.10,12.13|
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
310 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
1200 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Sn](C)(Cl)Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
catalyst
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
COC1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3-L round-bottomed, 4-necked flask is fitted with a 1-ft. fractionating column
|
Type
|
TEMPERATURE
|
Details
|
variable reflux
|
Type
|
DISTILLATION
|
Details
|
distillation head, air
|
Type
|
CUSTOM
|
Details
|
sparge tube
|
Type
|
ADDITION
|
Details
|
a side arm containing
|
Type
|
ADDITION
|
Details
|
a mercury thermometer and addition funnel
|
Type
|
CUSTOM
|
Details
|
The air sparge rate
|
Type
|
CUSTOM
|
Details
|
The cyclohexane methanol azeotrope is removed via distillation
|
Type
|
CUSTOM
|
Details
|
The methanol is removed from the overhead
|
Type
|
WASH
|
Details
|
by washing it with water
|
Type
|
CUSTOM
|
Details
|
The excess methyl methacrylate and cyclohexane are removed via distillation
|
Type
|
ADDITION
|
Details
|
the crude EGDMA is diluted with an equal weight of cyclohexane
|
Type
|
WASH
|
Details
|
The organic solution is washed twice with 20% of its weight of 20%
|
Type
|
CUSTOM
|
Details
|
The cyclohexane is removed from the product by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCOC(C(=C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 920 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 9282.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |